N-(phenylsulfonyl)-L-tryptophan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

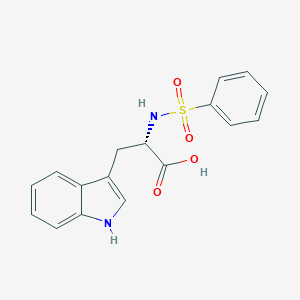

N-(phenylsulfonyl)-L-tryptophan: is a synthetic compound that combines the structural features of L-tryptophan and a phenylsulfonyl group L-tryptophan is an essential amino acid, while the phenylsulfonyl group is known for its role in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(phenylsulfonyl)-L-tryptophan typically involves the reaction of L-tryptophan with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-(phenylsulfonyl)-L-tryptophan undergoes various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding L-tryptophan.

Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base

Major Products:

Oxidation: Sulfone derivatives.

Reduction: L-tryptophan.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(phenylsulfonyl)-L-tryptophan has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential role in modulating biological pathways involving L-tryptophan.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(phenylsulfonyl)-L-tryptophan involves its interaction with biological targets such as enzymes and receptors. The phenylsulfonyl group can modulate the activity of these targets by forming covalent or non-covalent interactions. This modulation can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

- N-(phenylsulfonyl)-L-phenylalanine

- N-(phenylsulfonyl)-L-tyrosine

- N-(phenylsulfonyl)-L-histidine

Comparison: N-(phenylsulfonyl)-L-tryptophan is unique due to the presence of the indole ring from L-tryptophan, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has a higher potential for interactions with biological targets due to the additional aromatic system .

Biological Activity

N-(Phenylsulfonyl)-L-tryptophan is a derivative of the essential amino acid L-tryptophan, which has garnered attention due to its potential biological activities and therapeutic applications. This compound features a sulfonamide group that enhances its chemical reactivity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonamide group attached to the L-tryptophan structure. The general formula can be represented as follows:

The sulfonamide moiety is known to enhance the compound's solubility and reactivity, which may contribute to its biological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Serotonin Modulation : Similar to L-tryptophan, this compound may influence serotonin levels in the brain, which can affect mood and cognitive functions. Increased serotonin availability is linked to improved symptoms in conditions such as depression and anxiety .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in inflammatory pathways. This interaction could provide therapeutic benefits in conditions characterized by chronic inflammation .

- Antitumor Activity : Research indicates that certain derivatives of tryptophan, including this compound, exhibit cytotoxic effects against various cancer cell lines. This suggests potential applications in cancer therapy .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Key Studies on this compound

Case Study: Cytotoxic Effects on Cancer Cells

In a study evaluating the cytotoxic effects of this compound on human breast cancer cells (MCF-7), the compound demonstrated significant anti-proliferative activity. The mechanism was linked to the induction of apoptosis, characterized by increased levels of caspase-3 activation and DNA fragmentation. The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to control groups .

Properties

IUPAC Name |

(2S)-2-(benzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c20-17(21)16(19-24(22,23)13-6-2-1-3-7-13)10-12-11-18-15-9-5-4-8-14(12)15/h1-9,11,16,18-19H,10H2,(H,20,21)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHNPPHUNSPFKI-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.